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Compound of Interest

2-(Difluoromethoxy)phenylacetic
Compound Name: o
aci

Cat. No.: B1304702

In the landscape of drug discovery, the strategic incorporation of fluorine atoms into molecular
scaffolds is a well-established strategy to modulate a compound's physicochemical and
pharmacological properties. The difluoromethoxy group (-OCF2H) has emerged as a
particularly valuable functional group. It can serve as a lipophilic bioisostere for hydroxyl (-OH)
or amino (-NH) groups, potentially improving metabolic stability, membrane permeability, and
binding affinity by altering lipophilicity and pKa[1]. 2-(Difluoromethoxy)phenylacetic acid is a
key intermediate that provides a direct route to introduce this privileged moiety into more
complex molecular architectures, particularly those based on the phenylacetic acid scaffold,
which is a common feature in many active pharmaceutical ingredients (APIs), including non-
steroidal anti-inflammatory drugs (NSAIDs)[2][3].

Physicochemical and Spectroscopic Properties

Accurate characterization is the bedrock of chemical synthesis and application. The key
properties of 2-(Difluoromethoxy)phenylacetic acid are summarized below.
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Property Value Source(s)
CAS Number 86867-68-7 [4][5][6]
Molecular Formula CoHsF203 [5]1[6]
Molecular Weight 202.16 g/mol [5][6]

2-[2-
IUPAC Name (difluoromethoxy)phenyllacetic  [7]

acid
Density 1.328 g/cm3 [7]

HQSIEUGDICOLBI-
InChliKey [6]
UHFFFAOYSA-N

Spectroscopic Data Profile

The confirmation of the structure relies on a combination of spectroscopic techniques. The
difluoromethoxy group provides highly characteristic signals.
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Expected Chemical Shift /

Technique - I Rationale
ignal
The proton on the
~7.5-7.0 ppm (m, 4H, Ar-H), ]
difluoromethoxy group appears
~6.8 ppm (t, 1H, -OCHF2, J = S
1H NMR as a characteristic triplet due to
74 Hz), ~3.7 ppm (s, 2H, - ] ]
coupling with the two
CH2COOH) , _
equivalent fluorine atoms.
~175 ppm (C=0), ~148 ppm The carbon of the
(Ar C-0), ~130-120 ppm (Ar- difluoromethoxy group is split
13C NMR C), ~115 ppm (t, -OCFzH, J = into a triplet by the two
260 Hz), ~35 ppm (- attached fluorine atoms with a
CH2COOH) large coupling constant.
The two fluorine atoms are
1°F NMR ~-80 ppm (d, J = 74 Hz) equivalent and are split into a

doublet by the single proton.

Mass Spec (ESI-)

m/z 201.04 [M-H]-

Expected molecular ion peak

in negative ionization mode.

Synthesis Methodologies

The synthesis of 2-(Difluoromethoxy)phenylacetic acid can be approached from two primary

retrosynthetic pathways. The choice of route often depends on the availability of starting

materials, scale, and safety considerations.
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Route 2: Nitrile Hydrolysis
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Caption: Retrosynthetic analysis of 2-(Difluoromethoxy)phenylacetic acid.

Route 1: O-Difluoromethylation of 2-
Hydroxyphenylacetic Acid

This is the most direct approach, involving the formation of the aryl difluoromethyl ether from a
corresponding phenol. The key transformation is the reaction of a phenolate with a
difluorocarbene (:CF2) precursor[8][9]. Using the ester of 2-hydroxyphenylacetic acid is
advisable to prevent side reactions involving the acidic carboxylic acid proton.

Mechanism Insight: The reaction typically proceeds via the thermal decarboxylation of a
reagent like sodium chlorodifluoroacetate, which generates the electrophilic difluorocarbene.
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This carbene is then trapped by the nucleophilic phenolate anion, followed by protonation to

yield the desired difluoromethyl ether[8].

Step la: Esterification of 2-Hydroxyphenylacetic Acid

Dissolve 2-hydroxyphenylacetic acid (1.0 eq) in methanol (approx. 0.2 M).
Add a catalytic amount of sulfuric acid (e.g., 2 mol%).

Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is
consumed[10].

Cool the reaction, remove methanol under reduced pressure, and dissolve the residue in
ethyl acetate.

Wash the organic layer with saturated sodium bicarbonate solution and then brine.

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield methyl
2-hydroxyphenylacetate, which can often be used without further purification.

Step 1b: O-Difluoromethylation

To a round-bottomed flask, add methyl 2-hydroxyphenylacetate (1.0 eq), cesium carbonate
(1.5 eq), and sodium chlorodifluoroacetate (2.0 eq)[11].

Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon).
Add anhydrous DMF and a small amount of deionized water (e.g., DMF/H20 8:1 v/v)[11].

Heat the mixture to 100-110 °C and stir vigorously for 4-6 hours. The reaction should be
vented as it generates COa.

Monitor the reaction by TLC or GC-MS. Upon completion, cool to room temperature.
Dilute with water and extract with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate.
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» Purify the crude methyl 2-(difluoromethoxy)phenylacetate by silica gel column
chromatography.

Step 1c: Saponification
e Dissolve the purified ester in a mixture of THF and water.

e Add lithium hydroxide (or NaOH) (1.5 eq) and stir at room temperature until hydrolysis is
complete (monitored by TLC).

e Remove the THF under reduced pressure.
 Acidify the remaining aqueous solution to pH 2-3 with 1M HCI.
o Extract the product with ethyl acetate (3x).

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the
solvent to yield 2-(Difluoromethoxy)phenylacetic acid.
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Workflow for Route 1
Esterify
2-Hydroxyphenylacetic Acid

l

(

O-Difluoromethylate Ester
(NaO2CCF=2Cl, Cs2C0Os, DMF/H20)

)

Aqueous Workup
& Extraction
Purify Ester
(Column Chromatography)
Saponify Ester
(LiOH, THF/H20)
(Acidify & Extract)

Isolate Final Product

Click to download full resolution via product page

Caption: Experimental workflow for the O-difluoromethylation route.

Route 2: Hydrolysis of 2-
(Difluoromethoxy)phenylacetonitrile
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This alternative route is efficient if the starting nitrile is commercially available or easily
synthesized. The hydrolysis of a nitrile to a carboxylic acid is a fundamental and robust
transformation in organic chemistry.

Place 2-(Difluoromethoxy)phenylacetonitrile (1.0 eq) (CAS 41429-22-5) in a round-bottom
flask[12].

e Add a 6M aqgueous solution of sulfuric acid (a significant excess, e.g., 10-20 volumes).

» Heat the mixture to reflux (approx. 110-120 °C) and stir vigorously for 8-12 hours[13]. The
reaction progress can be monitored by the cessation of ammonia evolution (if using basic
hydrolysis) or by TLC/GC-MS.

o Cool the reaction mixture in an ice bath. The product may precipitate.
« If a precipitate forms, collect it by filtration and wash thoroughly with cold water.

« If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl
acetate or diethyl ether) (3x).

o Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the
solvent under reduced pressure to yield the crude product.

e Recrystallization from a water/ethanol mixture can be performed for further purification if
necessary.
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Workflow for Route 2
Combine Nitrile with
Aqueous Acid (e.g., 6M H2S0a4)
(Reflux for 8-12 hours)

Cool Reaction Mixture

l

Isolate Crude Product
(Filtration or Extraction)
(Purify by Recrystallization)

Obtain Final Product

Click to download full resolution via product page
Caption: Experimental workflow for the nitrile hydrolysis route.

Applications in Drug Discovery

The phenylacetic acid framework is a known pharmacophore in many drug classes[14]. The
addition of the difluoromethoxy group provides a powerful tool for lead optimization.

» Bioisosterism and Property Modulation: The -OCFzH group is more lipophilic than a hydroxyl
group and can act as a hydrogen bond donor. This unique combination allows for fine-tuning
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of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

o Metabolic Blocking: The C-F bond is exceptionally strong. Placing the difluoromethoxy group
at a site prone to metabolic oxidation (e.g., O-demethylation) can block this pathway, thereby
increasing the drug's half-life.

o Scaffold for Anti-Inflammatory Agents: A study on phenylacetic acid regioisomers with a N-
difluoromethyl-dihydropyridone moiety showed potent dual inhibitory activity against
cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX)[2]. This suggests that building
blocks like 2-(Difluoromethoxy)phenylacetic acid could be valuable starting points for
developing novel anti-inflammatory drugs with a potentially improved safety profile compared
to traditional NSAIDs.

2-(Difluoromethoxy)phenylacetic
Acid Scaffold

Emproved Metabolic Stabilita Gllodulated Lipophilicity (LogPD Gnhanced Binding Aﬁinita [ Bioisostere for -OH, -NH2 )

Leads to %\ds to %ds to

Active Pharmaceutical Ingredient
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Caption: Role of the scaffold in drug candidate optimization.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 2-
(Difluoromethoxy)phenylacetic acid and its precursors.
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» Hazard Identification: The compound is classified as an irritant. It may cause skin irritation
(H315), serious eye irritation (H319), and respiratory irritation (H335). It may also be harmful
if swallowed or inhaled (H302, H332)[6].

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat[4][15].

o Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust or vapors. Avoid all personal contact[4]. Prevent the formation of dust.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[16].

This guide serves as a technical resource for the synthesis and application of 2-
(Difluoromethoxy)phenylacetic acid. The methodologies and insights provided are intended
to empower researchers in their pursuit of novel chemical entities with therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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